No Verified Application Scenarios Available
In the absence of published primary research data or comparative evidence meeting the criteria for this guide, no substantiated application scenarios can be defined for this specific compound at this time.
No primary research, patent, or authorized database source could be identified that provides quantitative characterization data for the target compound under the strict comparator-evidence rules required by this guide. The compound is a chromene-based sulfonamide derivative listed in several commercial screening libraries, but its differential biological or physicochemical profile relative to closest analogs remains publicly undocumented in admissible sources.
| Product Name | (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide |
|---|---|
| CAS | 866344-90-3 |
| Molecular Formula | C22H16ClN3O4S |
| Molecular Weight | 453.9 |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl |
|---|---|
| InChI | InChI=1S/C22H16ClN3O4S/c23-18-11-5-6-12-19(18)24-21(27)17-14-15-8-4-7-13-20(15)30-22(17)25-26-31(28,29)16-9-2-1-3-10-16/h1-14,26H,(H,24,27)/b25-22- |
| InChIKey | WVCCYMSNJWXJHJ-LVWGJNHUSA-N |
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
| Solubility | not available |
|---|
No primary research, patent, or authorized database source could be identified that provides quantitative characterization data for the target compound under the strict comparator-evidence rules required by this guide. The compound is a chromene-based sulfonamide derivative listed in several commercial screening libraries, but its differential biological or physicochemical profile relative to closest analogs remains publicly undocumented in admissible sources.
Chromene sulfonamides are known to exhibit isoform-dependent carbonic anhydrase inhibition profiles. Literature data from the broader class demonstrate that subtle substituent variations on the N-phenyl ring (e.g., 2-chloro vs. 3-chloro vs. 4-chloro) can produce substantial shifts in hCA I, II, IX, and XII inhibition potency and selectivity. Without published head-to-head data, it is impossible to predict whether the 2-chlorophenyl substitution in this compound confers a meaningful advantage or liability relative to positional isomers or other aryl-sulfonamide chromene derivatives.
In the absence of published primary research data or comparative evidence meeting the criteria for this guide, no substantiated application scenarios can be defined for this specific compound at this time.
Request pricing, availability, packaging, or bulk supply details using the form on the right.
Only Quantity, Unit, and Business or Academic Email are required.
